2',4'-Dihydroxy-3'-prenylacetophenone
Overview
Description
2’,4’-Dihydroxy-3’-prenylacetophenone is a natural phenolic compound found in various plant species such as Orthosiphon aristatus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dihydroxy-3’-prenylacetophenone typically involves the prenylation of acetophenone derivatives. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate, followed by hydroxylation using reagents like sodium hydroxide .
Industrial Production Methods
Industrial production methods for 2’,4’-Dihydroxy-3’-prenylacetophenone often involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dihydroxy-3’-prenylacetophenone undergoes various chemical reactions including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2’,4’-Dihydroxy-3’-prenylacetophenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural pesticides and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 2’,4’-Dihydroxy-3’-prenylacetophenone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits enzyme activity.
Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- 4’-Hydroxy-3’-prenylacetophenone
- 4’-Hydroxy-3’,5’-dimethylacetophenone
- 8-Acetyl-3,4-dihydroxy-5,7-dimethoxy-2,2-dimethylchroman
- Isoevodionol
- Isoevodionol methyl ether
Uniqueness
2’,4’-Dihydroxy-3’-prenylacetophenone is unique due to its dual hydroxyl groups and prenyl side chain, which confer distinct biological activities and chemical reactivity compared to other acetophenone derivatives .
Properties
IUPAC Name |
1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8(2)4-5-11-12(15)7-6-10(9(3)14)13(11)16/h4,6-7,15-16H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEWXRMYZUGMME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448850 | |
Record name | 2',4'-dihydroxy-3'-prenylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19825-40-2 | |
Record name | 2',4'-dihydroxy-3'-prenylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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